2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]decane core with a phenyl group at position 2, a ketone at position 3, and an acetamide side chain linked to an o-tolyl (2-methylphenyl) substituent.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUSILGKSZKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems.
Mode of Action
DiPOA acts as a highly potent agonist at the mu opioid receptor. It binds competitively to the opioid binding site of human mu receptors. The rank order of affinity for DiPOA binding to recombinant human opioid receptors is mu > kappa ≈ ORL-1 >> delta.
Biochemical Pathways
Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA.
Pharmacokinetics
DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration. Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist. This property is beneficial in minimizing central side effects often associated with opioid agonists.
Result of Action
The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans. This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.
Action Environment
The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons. This could potentially enhance the antihyperalgesic effects of DiPOA.
Biochemical Analysis
Biochemical Properties
This compound interacts with mu opioid receptors, which are present throughout the central and peripheral nervous systems. It has been found to inhibit diprenorphine binding to recombinant human mu receptors with a Ki value of approximately 0.8 nM. The rank order of affinity for this compound binding to recombinant human opioid receptors was mu > kappa ≈ ORL-1 >> delta.
Cellular Effects
Peripheral inflammation leads to an increase in mu receptor levels on peripheral terminals of primary afferent neurons. Activation of peripheral mu receptors by 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide produces potent antihyperalgesic effects in both humans and animals.
Molecular Mechanism
This compound shows potent agonist effects in a human mu receptor guanosine 5’-O-(3-[35S]thio)triphosphate functional assay, with an EC50 value of approximately 33 nM and efficacy of approximately 85%. It binds competitively to the opioid binding site of human mu receptors.
Temporal Effects in Laboratory Settings
High and sustained (≥5 h) plasma levels for this compound were achieved following intraperitoneal administration at 3 and 10 mg/kg. Central nervous system penetration was ≤4% of the plasma concentration, even at levels exceeding 1500 ng/ml.
Dosage Effects in Animal Models
In animal models, this compound administered intraperitoneally produced naltrexone-sensitive, dose-dependent reversal of Freund’s complete adjuvant-induced inflammatory mechanical hyperalgesia. Maximum percent reversal (67%) was seen 1 h postadministration at 10 mg/kg.
Biological Activity
The compound 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure enables it to bind effectively to enzymes and receptors, modulating their activity and influencing various biological pathways. Notably, compounds with similar structures have been shown to inhibit phospholipase D (PLD) enzymes, which play a crucial role in cancer cell signaling and metastasis .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties :
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- Some derivatives of triazaspiro compounds have shown anti-inflammatory effects, indicating a potential for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the efficacy and mechanisms of action:
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide, also known as N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide, is a complex organic compound with a unique spirocyclic structure [1, 2]. It is intended for research purposes only, and not for human or veterinary use.
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide typically involves multi-step organic reactions. A common method starts with the preparation of the spirocyclic core, followed by the introduction of the acetamide group, often requiring specific catalysts and solvents to ensure high yield and purity. Industrial production may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and automated systems for precise control of reaction parameters, maximizing efficiency and minimizing costs.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Potential : Preliminary studies suggest anticancer effects, particularly against breast and colon cancer cells, inducing apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : It reduces inflammation in cellular models by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the spirocyclic core and acetamide side chain, influencing physicochemical and biological properties.
*Calculated based on molecular formula.
Q & A
Q. Example SAR Table :
| Analog | Substituent (R) | IC (μM) | Target |
|---|---|---|---|
| 1 | 4-Cl-Ph | 0.45 | μ-Opioid |
| 2 | 3,4-diMe-Ph | 1.2 | Serotonin Transporter |
| 3 | 4-F-Ph | 0.89 | Kinase X |
What strategies can resolve contradictions in reported biological activity data across studies?
Level: Advanced
Answer:
- Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times) to minimize variability .
- Purity Validation : Re-test compounds with ≥98% purity (HPLC) to exclude batch-specific impurities .
- Orthogonal Assays : Confirm activity in both in vitro (e.g., enzyme inhibition) and in vivo models (e.g., murine pain assays) .
What computational methods assist in predicting binding modes with target receptors?
Level: Advanced
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS or AMBER assess binding stability (≥50 ns simulations) .
- QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity .
How to assess metabolic stability and toxicity in preclinical studies?
Level: Advanced
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) .
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology .
What are the challenges in crystallizing this compound for X-ray analysis?
Level: Advanced
Answer:
- Solubility : Use co-solvents (DMSO/water) or slow evaporation from EtOAc .
- Crystal Quality : Optimize via vapor diffusion; SHELX programs refine structures .
- Co-Crystallization : Add receptor proteins (e.g., kinases) for ligand-bound structure determination .
How can researchers modify the core structure to enhance solubility without compromising activity?
Level: Advanced
Answer:
- Polar Groups : Introduce –OH or –NH on phenyl rings (logP reduction from ~4.7 to ~3.5) .
- Prodrugs : Convert acetamide to ester prodrugs (hydrolyzed in vivo) .
- Salt Formation : Use hydrochloride salts to improve aqueous solubility .
What in vitro models are appropriate for evaluating neuropharmacological effects?
Level: Advanced
Answer:
- Neuronal Cell Lines : SH-SY5Y or PC12 cells for receptor expression studies .
- Electrophysiology : Patch-clamp assays on GABA receptors .
- Calcium Imaging : Measure intracellular Ca flux in response to receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
